4-(2-Phenylcyclopropyl)phenol
Overview
Description
4-(2-Phenylcyclopropyl)phenol is an organic compound with the molecular formula C15H14O. It consists of a phenol group attached to a cyclopropyl ring, which is further substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of phenylcyclopropane with phenol under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(2-Phenylcyclopropyl)phenol may involve large-scale cyclopropanation reactions using specialized catalysts to enhance yield and selectivity. The process conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylcyclopropyl)phenol undergoes several types of chemical reactions, including:
Reduction: Reduction of the phenol group can yield hydroquinones, which have significant redox properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
4-(2-Phenylcyclopropyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Phenylcyclopropyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and receptors, influencing their activity.
Pathways Involved: The compound may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simpler structure.
4-Hydroxybenzophenone: Similar in having a phenol group attached to a benzene ring.
2-Phenylphenol: Another phenolic compound with a different substitution pattern.
Uniqueness
4-(2-Phenylcyclopropyl)phenol is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties compared to other phenolic compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
4-(2-phenylcyclopropyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-13-8-6-12(7-9-13)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-16H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQVRKTVOPCEQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489014 | |
Record name | 4-(2-Phenylcyclopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60489014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61078-40-8 | |
Record name | 4-(2-Phenylcyclopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60489014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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